molecular formula C11H17Cl2N B1432942 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1219455-95-4

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1432942
CAS No.: 1219455-95-4
M. Wt: 234.16 g/mol
InChI Key: UUWXNLBFHSYXAW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a 3-chlorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine under reductive amination conditions. The process can be summarized as follows:

    Step 1: Condensation of 3-chlorobenzaldehyde with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Step 2: The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-chlorophenyl-3-methylbutan-1-one or 3-chlorophenyl-3-methylbutanoic acid.

    Reduction: Formation of 1-(3-chlorophenyl)-3-methylbutan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but a different backbone structure.

    1-(2-Chlorophenyl)piperazine: Another related compound with a chlorophenyl group in a different position.

    1-(4-Chlorophenyl)piperazine: A compound with the chlorophenyl group in the para position.

Uniqueness

1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-chlorophenyl group with a butan-1-amine backbone differentiates it from other similar compounds and may result in unique interactions with molecular targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWXNLBFHSYXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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